molecular formula C20H26O5 B11521455 ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B11521455
M. Wt: 346.4 g/mol
InChI Key: HATHUPRNLIEKML-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a complex organic compound with a molecular formula of C20H26O5. This compound belongs to the class of esters, which are widely known for their pleasant odors and are often used in perfumes and flavoring agents . The structure of this compound includes a chromen-2-one moiety, which is a derivative of coumarin, a naturally occurring substance found in many plants.

Preparation Methods

Comparison with Similar Compounds

Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate can be compared with other esters and chromen-2-one derivatives:

These comparisons highlight the unique combination of the ester and chromen-2-one moieties in this compound, which contributes to its distinct properties and applications.

Biological Activity

Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a coumarin derivative that has attracted attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula : C20H26O5
Molecular Weight : 346.4 g/mol
CAS Number : Not specified in the search results.

The compound features a butanoate group linked to a coumarin moiety, characterized by its aromatic structure and lactone ring. Its unique substitution pattern contributes to its biological properties.

Antimicrobial Activity

Coumarin derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits efficacy against various microbial strains, including resistant bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines, such as HeLa (cervical cancer) and MCF7 (breast cancer).

The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins. The following table summarizes the IC50 values observed in different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa10
MCF715

Antioxidant Activity

This compound exhibits antioxidant activity by scavenging free radicals, which protects cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its anticancer effects.

Study on Antimicrobial Efficacy

A recent study synthesized formazan derivatives from this compound. The derivatives were tested against resistant strains, demonstrating significant antibacterial activity.

Anticancer Research

Another study investigated the effect of this compound on breast cancer cells (MCF7). Results indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-(3-butyl-4-methyl-2-oxochromen-7-yl)oxybutanoate

InChI

InChI=1S/C20H26O5/c1-5-8-9-16-13(4)15-11-10-14(12-18(15)25-19(16)21)24-17(6-2)20(22)23-7-3/h10-12,17H,5-9H2,1-4H3

InChI Key

HATHUPRNLIEKML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)OC(CC)C(=O)OCC)OC1=O)C

Origin of Product

United States

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